(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol

Overview

Description

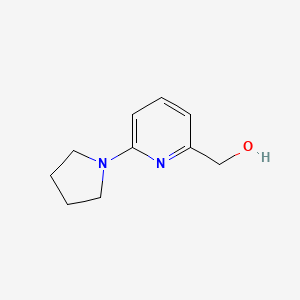

“(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .

Molecular Structure Analysis

The InChI code for “(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol” is 1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 . This suggests that the molecule contains a pyrrolidine ring attached to a pyridine ring via a methanol group.Physical And Chemical Properties Analysis

“(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is widely used in drug discovery due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space . It contributes to the stereochemistry of molecules and increases three-dimensional coverage, a phenomenon known as “pseudorotation”. This structural feature is crucial in the design of new compounds with target selectivity, as it can lead to different biological profiles due to the varying binding modes to enantioselective proteins .

Antimicrobial and Antitubercular Agents

Compounds with a pyrrolidine ring have shown promise in antimicrobial and antitubercular studies. For instance, derivatives of pyrrolidin-1-yl pyridinones have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have also been tested against Mycobacterium tuberculosis and compared with standard drugs like rifampicin, showing potential as new antitubercular agents .

Anticonvulsant Activity

The pyrrolidine scaffold has been incorporated into compounds exhibiting anticonvulsant activity. In particular, certain derivatives have displayed significant efficacy in models such as the maximal electroshock seizure (MES) test, with some compounds outperforming established references like ethosuximide and valproic acid .

Influence on Biological Activity

The steric factors of the pyrrolidine ring significantly influence biological activity. The spatial orientation of substituents and different stereoisomers can lead to diverse biological profiles. This aspect is particularly important in the structure-activity relationship (SAR) studies of drug candidates, where the binding mode to proteins can vary greatly based on these stereochemical considerations .

Synthesis of Bioactive Molecules

The pyrrolidine ring serves as a key structural motif in the synthesis of bioactive molecules. Synthetic strategies often involve either constructing the ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives. These methods enable the creation of compounds with varied biological profiles suitable for drug design .

Radiolabeled Trk Inhibitors

The pyrrolidine ring has been utilized in the development of radiofluorinated Trk inhibitors. By remodeling the amide moiety of a lead structure to accommodate efficient fluorine-18 labeling, researchers have identified a series of fluorinated Trk inhibitors with picomolar IC50 values. These compounds are significant for their potential use in diagnostic imaging and targeted therapy .

Safety and Hazards

The compound is classified as dangerous, with hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The presence of a pyrrolidine ring in the structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .

Biochemical Pathways

Compounds with a pyrrolidine ring structure have been shown to interact with a variety of biochemical pathways, potentially influencing a wide range of physiological processes .

Pharmacokinetics

The compound’s molecular weight (17823) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Compounds with a pyrrolidine ring structure have been shown to have a wide range of biological activities, suggesting that (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCLVFBQYYTJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640200 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol | |

CAS RN |

868755-48-0 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)-6-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)